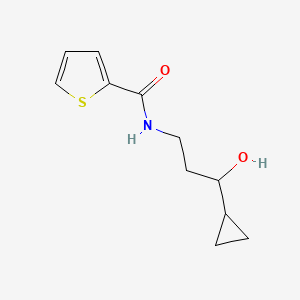

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c13-9(8-3-4-8)5-6-12-11(14)10-2-1-7-15-10/h1-2,7-9,13H,3-6H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDYKIGOPBAPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.

Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the thiophene derivative with an appropriate amine under suitable conditions. This step often requires the use of coupling reagents to facilitate the formation of the amide bond.

Addition of the Cyclopropyl and Hydroxypropyl Groups: The cyclopropyl and hydroxypropyl groups are introduced through alkylation reactions. These reactions typically involve the use of alkyl halides and strong bases to achieve the desired substitution on the thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Including crystallization, distillation, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes or Receptors: Modulating their activity and influencing cellular processes.

Interfering with Cellular Pathways: Affecting signal transduction, gene expression, and other cellular functions.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of specific pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide and its analogs:

Key Observations :

- Bioactivity : The Co(II) complex in demonstrates superior antioxidant activity to propyl gallate, suggesting that thiophene-2-carboxamide derivatives can serve as redox-active scaffolds.

- Synthetic Complexity : highlights advanced multistep syntheses using DMF and tetramethylisouronium hexafluorophosphate, whereas the target compound’s simpler structure may allow more straightforward preparation.

Antioxidant Activity

The Co(II) complex of N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide exhibits radical scavenging capabilities in DPPH and ABTS assays, outperforming propyl gallate but lagging behind vitamin E . This suggests that metal coordination amplifies antioxidant properties in thiophene-2-carboxamide derivatives. The target compound’s hydroxyl group may confer similar activity, though empirical validation is needed.

Pharmacological Relevance

Its chloropyridinyl and cyclopentyl substituents likely enhance binding affinity, a strategy applicable to optimizing the target compound.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing N-(3-cyclopropyl-3-hydroxypropyl)thiophene-2-carboxamide?

- Methodological Answer : The synthesis of structurally analogous thiophene carboxamides typically involves coupling thiophene-2-carboxylic acid derivatives with amine-containing substrates. Key steps include:

- Amide bond formation : Use of coupling agents (e.g., anhydrides like succinic or maleic anhydride) in dry dichloromethane (CHCl) under reflux with nitrogen protection .

- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:HO, 30%→100%) to isolate the product .

- Example : For compound 2 in , a 67% yield was achieved using cis-1,2,3,6-tetrahydrophthalic anhydride and intermediate 11f under reflux .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and amide bond formation (e.g., NH peaks at δ 9.8–10.2 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Infrared (IR) Spectroscopy : Detection of C=O (1650–1750 cm), C-N (1250–1350 cm), and hydroxyl (3200–3600 cm) stretches .

- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns (e.g., HRMS m/z calculated for CHNOS: 310.1052) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity of this compound?

- Methodological Answer :

-

Solvent selection : Dichloromethane or dioxane under reflux improves solubility of hydrophobic intermediates .

-

Stoichiometry : A 1.2:1 molar ratio of anhydride to amine substrate minimizes side reactions .

-

Temperature control : Maintain reflux at 40–50°C to balance reaction rate and decomposition .

-

Catalysts : Explore coupling agents like HATU or EDC for higher efficiency .

Table 1 : Comparative Synthesis Parameters from Analogous Compounds

Q. How can researchers address discrepancies in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl protons vs. thiophene protons) by correlating H-H and H-C couplings .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula when IR/NMR data conflict (e.g., distinguishing isomers via exact mass) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., cyclopropyl group orientation) .

Q. What strategies are effective for analyzing the bioactivity of this compound?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Compare with analogs (e.g., ’s benzo[d]thiazole derivatives) to identify critical functional groups (hydroxypropyl vs. methoxy groups) .

- Enzymatic assays : Test inhibition of bacterial FabI or human kinases (e.g., EGFR) using fluorescence-based protocols .

- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., penicillin-binding proteins for antibacterial activity) .

Data Contradiction Analysis

Q. How to resolve conflicting data regarding the compound’s solubility in polar solvents?

- Methodological Answer :

- Solubility testing : Perform phase-solubility analysis in DMSO, MeOH, and HO at 25°C and 37°C .

- LogP calculation : Use computational tools (e.g., MarvinSketch) to predict hydrophobicity; compare with experimental HPLC retention times .

- Controlled crystallization : Recrystallize from methanol/water mixtures to isolate polymorphs and assess solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.